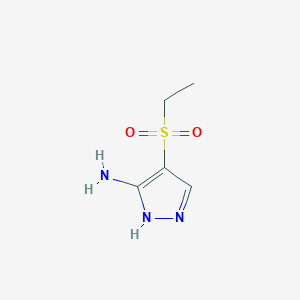

4-(Ethylsulfonyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

4-ethylsulfonyl-1H-pyrazol-5-amine |

InChI |

InChI=1S/C5H9N3O2S/c1-2-11(9,10)4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) |

InChI Key |

STGPZUQICZOXHN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NN=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 Ethylsulfonyl 1h Pyrazol 5 Amine

Reactions Involving the Amine Functionality at Position 5

The primary amine group at the C5 position of the pyrazole (B372694) ring is a versatile nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the 5-amino group facilitates its reaction with electrophilic partners, most notably carbonyl compounds, to form imine and amide derivatives.

Imine Formation: The reaction of 4-(ethylsulfonyl)-1H-pyrazol-5-amine with aldehydes or ketones, typically under acidic catalysis, is expected to yield the corresponding imines, also known as Schiff bases. rdd.edu.iqnih.gov This condensation reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. rdd.edu.iq The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

Table 1: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aromatic/Aliphatic Aldehyde | Acid catalyst (e.g., H₂SO₄), Ethanol, Room Temperature | N-((4-(ethylsulfonyl)-1H-pyrazol-5-yl)methylene)arylamine/alkylamine |

This table illustrates a general reaction scheme based on known transformations of aminopyrazoles. ijarse.comresearchgate.net

Amide Formation: Amide derivatives can be synthesized by reacting the 5-amino group with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. Direct condensation with a carboxylic acid often requires the use of a coupling agent to activate the carboxyl group. luxembourg-bio.comdntb.gov.ua Common coupling agents include carbodiimides (e.g., DCC) or phosphonium (B103445) salts. luxembourg-bio.com Alternatively, the more reactive acyl chlorides can readily acylate the amine in the presence of a base to neutralize the HCl byproduct. nih.gov These amide derivatives are of significant interest in medicinal chemistry for their potential biological activities. nih.gov

The 5-amino-1H-pyrazole moiety is a well-established precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net This transformation is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govias.ac.in

The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to the formation of the fused pyrimidine (B1678525) ring after dehydration. researchgate.net The presence of the electron-withdrawing ethylsulfonyl group at the C4 position may influence the reaction rate but is not expected to alter the fundamental course of this widely utilized cyclization. sci-hub.se

Table 2: General Synthesis of Pyrazolo[1,5-a]pyrimidines

| Pyrazole Reactant | Dicarbonyl Compound | Conditions | Fused Product |

| This compound | Acetylacetone | Acetic Acid, Reflux | 2,7-Dimethyl-5-(ethylsulfonyl)pyrazolo[1,5-a]pyrimidine |

| This compound | Diethyl malonate | Sodium Ethoxide, Ethanol, Reflux | 5-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,7-diol |

This table provides illustrative examples based on established methodologies for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. nih.govresearchgate.net

Transformations at the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo substitution reactions. The regioselectivity of these reactions is strongly influenced by the existing substituents.

The pyrazole ring is generally susceptible to electrophilic attack. In the case of this compound, the C4 position is already substituted. The powerful electron-withdrawing nature of the ethylsulfonyl group deactivates the pyrazole ring towards electrophilic substitution. Conversely, the electron-donating amino group at C5 activates the ring. However, the C4 position, which is typically the most reactive site for electrophilic attack in pyrazoles, is blocked. researchgate.net Therefore, electrophilic substitution, if it occurs, would be directed to the C3 position, though likely requiring forcing conditions. Halogenation of N-sulfonylated 3-aryl-1H-pyrazol-5-amines has been shown to occur at the 4-position, but since this is occupied in the title compound, reactivity at other sites would need to be explored. beilstein-archives.org

Nucleophilic aromatic substitution is less common for the pyrazole ring unless it is activated by strongly electron-withdrawing groups and contains a suitable leaving group. While the ethylsulfonyl group is activating, the lack of a leaving group on the ring makes direct nucleophilic substitution challenging.

The unsubstituted positions on the pyrazole ring, namely the N1 and C3 positions, offer opportunities for further derivatization.

N1-Functionalization: The N1 nitrogen of the pyrazole ring can be alkylated or arylated under appropriate basic conditions. The choice of base and electrophile allows for the introduction of a wide variety of substituents at this position. This N-functionalization can be crucial for modulating the biological activity and physicochemical properties of the molecule. nih.gov

C3-Functionalization: Direct functionalization of the C3 position is generally less straightforward than at C4. However, strategies such as lithiation followed by quenching with an electrophile could potentially be employed, although the directing effects of the existing substituents would need to be carefully considered.

Chemical Modifications of the Ethylsulfonyl Group

The ethylsulfonyl group is generally robust and chemically stable. However, modifications can be envisaged under specific and often harsh reaction conditions.

Potential transformations could include reduction of the sulfonyl group. For instance, strong reducing agents like lithium aluminum hydride have been reported to reduce sulfonyl chlorides, although the reactivity of an alkyl sulfone on a pyrazole ring would need specific investigation. researchgate.net It is important to note that such reactive conditions might also affect other functional groups within the molecule.

In the context of drug discovery, the ethylsulfonyl moiety is often incorporated to improve properties like solubility and metabolic stability. biomedres.usbiomedres.us Therefore, its modification is less commonly pursued than derivatization of the amine or the pyrazole core. Instead, analogues with different sulfonyl groups (e.g., methylsulfonyl, arylsulfonyl) would typically be prepared synthetically from precursors rather than by modifying the existing ethylsulfonyl group. researchgate.netresearchgate.net

Investigating Functional Group Tolerance and Synthetic Utility

The synthetic utility of this compound is largely defined by the reactivity of its constituent functional groups—the pyrazole core, the C5-amino group, and the C4-ethylsulfonyl moiety—and their tolerance of various reaction conditions. The 5-aminopyrazole scaffold is a highly versatile building block for the synthesis of a wide array of fused heterocyclic systems and other complex molecules. nih.govresearchgate.netnih.gov

The primary amino group at the C5 position is a key handle for derivatization. It can undergo a range of classical amine reactions, allowing for the construction of more complex structures.

Diazotization: The 5-amino group can be converted to a diazonium salt upon treatment with reagents like sodium nitrite (B80452) in acidic media. These intermediates are highly reactive and can undergo subsequent intramolecular cyclization or intermolecular coupling reactions with active methylene (B1212753) compounds to form fused pyrazolo-triazine systems. nih.govresearchgate.net This strategy is a cornerstone in the synthesis of various fused pyrazole heterocycles.

Acylation and Sulfonamidation: The nucleophilic amino group readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) and sulfonyl chlorides. For instance, the reaction of 5-aminopyrazoles with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, leads to the formation of the corresponding sulfonamides. mdpi.com This allows for the introduction of a wide variety of substituents onto the amino nitrogen.

N-Alkylation: While direct N-alkylation of the exocyclic amino group can be challenging, the pyrazole ring nitrogen (N1) is readily alkylated under various conditions, including reactions with alkyl halides in the presence of a base or via Mitsunobu reactions. semanticscholar.orgresearchgate.net The regioselectivity of N-alkylation is a critical consideration in the functionalization of pyrazole systems.

Condensation and Cyclization: The amino group can act as a nucleophile in condensation reactions with carbonyl compounds or their equivalents. These reactions are frequently employed to construct fused ring systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov Many of these synthetic protocols exhibit broad substrate scope and high functional group tolerance. mdpi.comresearchgate.net

Oxidative Coupling: Under copper promotion, 5-aminopyrazoles can undergo chemoselective dimerization through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds to form pyrazole-fused pyridazines and pyrazines. mdpi.com

The ethylsulfonyl group at the C4 position primarily acts as an electron-withdrawing group, modulating the reactivity of the pyrazole ring. While it can be reductively cleaved, it also serves as a stable directing group or can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions on other aromatic systems to which it is attached. nih.govacs.org The tolerance of the sulfonyl group to a wide range of conditions used to modify the amino group and pyrazole ring is well-documented in synthetic literature. researchgate.netnih.gov

The pyrazole ring itself is an aromatic heterocycle with distinct reactivity. The C4 position is often the most susceptible to electrophilic attack; however, in the target molecule, this position is already substituted. nih.govbeilstein-archives.org Nevertheless, the pyrazole moiety as a whole can direct other reactions, such as ortho-selective C-H functionalization of an N-aryl substituent. nih.gov

The following table summarizes various derivatization strategies applicable to the 5-aminopyrazole scaffold, highlighting the versatility and functional group tolerance inherent to this class of compounds.

| Reaction Type | Reagents & Conditions | Product Type | Key Feature | Reference(s) |

| Diazotization-Cyclization | NaNO₂, HCl/H₂SO₄; then active methylene compound | Fused Pyrazolo[5,1-c] beilstein-journals.orgresearchgate.netnih.govtriazines | Utilizes reactivity of the 5-amino group to build fused rings. | researchgate.net, nih.gov |

| Sulfonamidation | 4-Methylbenzenesulfonyl chloride, Et₃N, MeCN | N-Sulfonylated aminopyrazole | Functionalization of the exocyclic amino group. | mdpi.com |

| N-Alkylation (on pyrazole) | Alkyl Halide, Base (e.g., K₂CO₃) or Trichloroacetimidates, Acid Catalyst | N1-Alkyl pyrazole | Modifies the pyrazole ring; regioselectivity is key. | semanticscholar.org, researchgate.net |

| Condensation/Annulation | β-Ketonitriles, Acetic Acid | Pyrazolo[3,4-b]pyridines | C-C and C-N bond formation to build fused heterocycles. | nih.gov |

| Oxidative Dimerization | Cu(OAc)₂, O₂ | Pyrazole-fused Pyridazines/Pyrazines | Selective C-H/N-H bond activation and coupling. | mdpi.com |

| Halogenation (of parent) | N-Bromosuccinimide (NBS), DMSO | 4-Bromo-5-aminopyrazole | C-H functionalization of the pyrazole ring at C4. | beilstein-archives.org |

Structural Analysis and Advanced Characterization Techniques

Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopic methods are instrumental in probing the molecular structure of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling constants that are indicative of the substituents and their positions on the pyrazole ring.

While specific experimental data for this compound is not publicly available in the referenced literature, the expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the amine protons, the pyrazole ring proton, and the NH proton of the pyrazole. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those of the ethylsulfonyl group and the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the ethylsulfonyl group and the electron-donating properties of the amino group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. For similar amino-pyrazole structures, N-H stretching vibrations of the amino group are typically observed in the range of 3100-3500 cm⁻¹. The sulfonyl group (SO₂) would exhibit strong, characteristic stretching bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion, providing further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands that are influenced by the nature and position of substituents on the pyrazole ring. For this compound, the spectrum would provide information about the conjugated system within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds such as Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate provides insights into the expected solid-state conformation and packing of such molecules. For this related compound, X-ray analysis revealed details about the dihedral angles between the rings and the nature of intermolecular hydrogen bonding.

Advanced Analytical Methodologies for Compound Characterization

Beyond the standard spectroscopic techniques, advanced analytical methodologies can be employed for a more in-depth characterization of this compound. These can include two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to establish detailed connectivity between protons and carbons, and high-resolution mass spectrometry (HRMS) to determine the elemental composition with high accuracy. The combination of these methods is crucial for the unequivocal structural elucidation of novel compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Computations (e.g., DFT Studies)

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules at the atomic level. eurasianjournals.comeurasianjournals.com These methods are widely used for pyrazole (B372694) derivatives to predict their geometry, stability, and reactivity. researchgate.net For 4-(Ethylsulfonyl)-1H-pyrazol-5-amine, DFT calculations can provide critical insights into its optimized molecular structure, including bond lengths, bond angles, and dihedral angles.

One of the key applications of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orglibretexts.orgfiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.gov

Furthermore, DFT enables the calculation of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.govresearchgate.netnih.gov The MEP is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amine and hydrogen atoms, highlighting them as potential sites for nucleophilic attack. researchgate.netnih.gov

| Property | Calculated Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Dipole Moment (Debye) | 4.8 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.10 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpbs.com It is a critical tool in drug discovery for screening potential inhibitors by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govnih.govresearchgate.net Pyrazole derivatives are frequently investigated as inhibitors of various enzymes, particularly protein kinases. nih.gov

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki, µM) | 2.1 |

| Key Interacting Residues | Met120, Leu75, Val83, Asp181 |

| Hydrogen Bond Interactions | Amine group with Asp181; Sulfonyl oxygen with Met120 |

| Hydrophobic Interactions | Pyrazole ring with Leu75, Val83 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical computations provide insights into static molecular properties, conformational analysis and molecular dynamics (MD) simulations explore the dynamic nature of molecules. eurasianjournals.com Conformational analysis of this compound is essential for understanding the rotational freedom around the C-S and S-C bonds of the ethylsulfonyl group, which determines the spatial arrangements the molecule can adopt.

Molecular dynamics simulations offer a more comprehensive view by simulating the movement of atoms and molecules over time. eurasianjournals.comtandfonline.com An MD simulation of this compound, either in a solvent like water or bound to a protein, can reveal its structural stability, flexibility, and the dynamics of its interactions with its environment. tandfonline.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation or the protein-ligand complex over the simulation period. tandfonline.com The Radius of Gyration (Rg) can provide information about the compactness of the structure. tandfonline.com

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Force Field | GROMOS96 |

| Average RMSD (Ligand) | 1.5 Å |

| Average Radius of Gyration (Rg) | 3.2 Å |

| Observation | The ligand remains stably bound in the active site throughout the simulation. |

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. journal-academia.combiointerfaceresearch.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. acs.orgnih.gov

For this compound and a series of its analogs, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. journal-academia.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). journal-academia.combiointerfaceresearch.comnih.gov The resulting QSAR model can highlight which molecular properties are most important for the desired activity, providing a rational basis for further chemical modifications. nih.govnih.gov

| Statistical Parameter | Value |

|---|---|

| Regression Equation | pIC₅₀ = 0.8 * LogP - 0.5 * (Molecular Weight) + 1.2 * (H-bond Donors) + C |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.75 |

| Key Descriptors | LogP, Molecular Weight, Number of H-bond Donors |

Predictive Modeling of Molecular Behavior and Reactivity

Predictive modeling integrates various computational techniques to build a comprehensive in silico profile of a molecule's behavior and reactivity. researchgate.net For this compound, this involves combining insights from DFT, docking, and QSAR to forecast its physicochemical properties, biological activity, and chemical reactivity.

The analysis of frontier molecular orbitals (HOMO and LUMO) not only predicts stability but also helps in understanding the molecule's role in chemical reactions, such as cycloadditions or electrophilic/nucleophilic substitutions. libretexts.orgfiveable.me The electron density distribution, calculated through DFT, can further pinpoint which atoms in the pyrazole ring or its substituents are most likely to participate in a given reaction. mdpi.com Additionally, computational models can predict important pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), which are crucial for assessing the drug-likeness of a compound. chula.ac.thmdpi.com These predictive models are vital for prioritizing compounds for synthesis and experimental testing, thus accelerating the drug discovery process. researchgate.net

| Property | Predicted Outcome | Method |

|---|---|---|

| Chemical Reactivity | Moderately stable, susceptible to electrophilic attack at sulfonyl oxygens. | DFT (HOMO-LUMO Gap, MEP) |

| Biological Target Affinity | Potential inhibitor of protein kinases. | Molecular Docking |

| Bioavailability | Predicted to have good oral bioavailability. | ADMET Modeling |

| Solubility | Moderately soluble in water. | Computational Prediction |

Future Research Directions and Emerging Perspectives

Rational Design of Next-Generation 4-(Ethylsulfonyl)-1H-pyrazol-5-amine Derivatives

The rational design of new derivatives of this compound is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) will be central to this effort, utilizing high-resolution structural data of target proteins to guide the modification of the lead compound.

A key strategy involves the exploration of structure-activity relationships (SAR) by systematically modifying the core scaffold. nih.gov For instance, substitutions on the pyrazole (B372694) ring and the amino group can significantly influence binding affinity and selectivity for target enzymes, such as protein kinases. mdpi.com Docking studies on similar pyrazole derivatives have shown that specific substitutions can lead to favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a kinase. nih.gov By analyzing these interactions, medicinal chemists can design novel analogs with improved inhibitory activity. For example, the design of pyrazole-based inhibitors for targets like the rearranged during transfection (RET) kinase has been guided by molecular modeling to identify favorable substitutions. nih.gov

Another avenue for rational design is the development of covalent inhibitors. This approach involves incorporating a reactive group (a "warhead") into the molecule that can form a permanent covalent bond with a specific amino acid residue (like cysteine) in the target protein. This can lead to prolonged inhibition and high potency. The design of pyrazole-based covalent inhibitors of KRASG12C, such as JDQ443, showcases the success of this strategy, where the pyrazole core is used to optimally position an electrophilic acrylamide group. semanticscholar.org

The table below illustrates potential design strategies for next-generation derivatives based on established principles.

| Design Strategy | Target Modification | Desired Outcome | Example from Similar Scaffolds |

| Structure-Activity Relationship (SAR) Expansion | Substitution at N1-position of the pyrazole ring | Modulate solubility and cell permeability | Development of various N1-substituted pyrazole kinase inhibitors. nih.gov |

| Bioisosteric Replacement | Replacing the ethylsulfonyl group with other hydrogen bond acceptors (e.g., carboxamide, sulfonamide) | Improve binding affinity and alter pharmacokinetic profile | The pyrazole ring itself is often used as a bioisostere for other aromatic systems. nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Growing fragments from the core scaffold to occupy new pockets in the target's active site | Enhance potency and selectivity | Identification of novel cyclin-dependent kinase (CDK) inhibitors starting from pyrazole fragments. nih.gov |

| Covalent Inhibition | Introduction of an electrophilic "warhead" (e.g., acrylamide) | Achieve irreversible binding and prolonged target engagement | Development of covalent KRASG12C inhibitors with a pyrazole core. semanticscholar.org |

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for optimization. Future research will employ a suite of advanced experimental and computational techniques to elucidate these mechanisms at an unprecedented level of detail.

X-ray crystallography remains a gold standard for visualizing binding modes. nih.gov Obtaining co-crystal structures of derivatives in complex with their target proteins can reveal precise atomic interactions, including key hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating binding. nih.govresearchgate.net For example, crystallographic studies on other pyrazole-based inhibitors have identified unusual "water wire" hydrogen-bond networks that are critical for high-affinity binding. nih.gov Such insights are invaluable for the rational design process described in the previous section.

Computational chemistry offers powerful tools to complement experimental data.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding poses and the conformational changes that occur upon binding. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: This hybrid approach allows for a more accurate description of the electronic interactions within the active site, which is particularly useful for understanding reaction mechanisms or the precise nature of key interactions. nih.gov

Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to predict binding affinities with greater accuracy than simple docking scores, helping to prioritize which designed compounds to synthesize. researchgate.net

These computational approaches have been successfully applied to understand the structural and energetic preferences of other pyrazole-based kinase inhibitors, and they will be instrumental in advancing our understanding of this compound derivatives. nih.gov

| Investigation Technique | Level of Insight | Application to Compound Development |

| X-Ray Crystallography | Atomic-level 3D structure of the ligand-protein complex | Reveals precise binding mode, guides structure-based design. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein complexes | Useful for understanding inhibition of large, multi-domain targets. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the binding pose | Assesses the stability of interactions over time, identifies conformational changes. nih.gov |

| QM/MM Calculations | Detailed electronic interactions in the active site | Provides high-accuracy insights into key binding interactions and reaction energetics. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery pipeline. For this compound, these technologies can accelerate the discovery and optimization of new derivatives in several ways.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to:

Virtual Screening: Rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific target.

ADMET Prediction: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed molecules, allowing researchers to deprioritize compounds with unfavorable profiles early in the process.

Generative AI for De Novo Design: Generative models, a more advanced form of AI, can design entirely new molecules from scratch. By providing the model with desired properties (e.g., high affinity for a target kinase, low predicted toxicity, synthetic feasibility), it can generate novel pyrazole-based structures that chemists can then synthesize and test.

Synthesis Planning: AI can also assist in the practical aspects of drug development. Retrosynthesis algorithms can analyze a target molecule and propose efficient synthetic routes, potentially saving significant time and resources in the laboratory.

The integration of AI and ML will create a more efficient, data-driven cycle of design, prediction, synthesis, and testing, ultimately accelerating the journey from a promising scaffold like this compound to a clinical candidate.

Exploration of Unconventional Applications and Interdisciplinary Research

While the primary focus for many pyrazole scaffolds is often in oncology as kinase inhibitors, the chemical versatility of the 5-aminopyrazole core suggests a broad range of potential applications that warrant future investigation. nih.govmdpi.com Exploring these unconventional avenues could lead to the discovery of novel therapeutic agents for a variety of diseases.

The pyrazole nucleus is a component in drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, analgesic, and neuroprotective properties. globalresearchonline.netnih.gov For example, some pyrazole-sulfonamide hybrids have been investigated for their antiproliferative activity, while others have been designed as antitubercular agents. acs.orgacs.org Future research could screen this compound and its derivatives against a diverse panel of biological targets to uncover new activities.

Potential areas for exploration include:

Infectious Diseases: Given the known antibacterial and antifungal properties of some pyrazoles, derivatives could be tested against drug-resistant pathogens. nih.gov

Inflammatory Diseases: The pyrazole scaffold is present in the well-known COX-2 inhibitor Celecoxib (B62257). New derivatives could be explored for their potential as selective inhibitors of enzymes involved in inflammatory pathways. nih.gov

Agrochemicals: Pyrazole derivatives have found extensive use in the agrochemical industry as insecticides and fungicides. orientjchem.orgorientjchem.org

Materials Science: The unique electronic and photophysical properties of some heterocyclic compounds open doors for their use in materials science, for instance, as components in dyes or fluorescent probes for biological imaging. globalresearchonline.netresearchgate.net

This interdisciplinary approach, combining medicinal chemistry with microbiology, immunology, and materials science, will be key to unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Ethylsulfonyl)-1H-pyrazol-5-amine, and how is purity confirmed?

- Methodology : The compound is typically synthesized via cyclization of thiourea precursors or through multi-step reactions involving formylation, oxidation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated before sulfonation .

- Characterization : Analytical techniques include -NMR, -NMR, IR spectroscopy, and elemental analysis. Crystallographic validation (e.g., single-crystal X-ray diffraction) is used to confirm molecular structure .

Q. What in vitro assays are used to evaluate the pharmacological potential of this compound?

- Biological Screening : Common assays include:

- Antitubercular activity : Testing against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays .

- Anti-inflammatory activity : Carrageenan-induced rat paw edema models or COX-2 inhibition assays .

- Antimicrobial activity : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the structural configuration of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELX programs) determines bond lengths, angles, and intermolecular interactions. For example, triclinic or monoclinic crystal systems are analyzed with refinement software like SHELXL97 .

- Key Parameters : Data-to-parameter ratios >15 and R-factors <0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) are critical for stabilizing crystal packing .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?

- Case Study : Introducing electron-withdrawing groups (e.g., -SOEt) enhances metabolic stability but may reduce solubility. Halogenation at the pyrazole ring improves antitubercular potency, as seen in analogs with 4-chlorophenyl substitutions .

- Experimental Design : Parallel synthesis of regioisomers (e.g., 1a-9a, 1b-9b) followed by comparative bioassays identifies optimal substituent positions .

Q. How can computational methods like DFT or molecular docking guide the optimization of this compound?

- DFT Applications : Geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) predict reactivity and stability. For example, sulfonyl groups increase electrophilicity, favoring nucleophilic attack in biological targets .

- Docking Studies : Virtual screening against target proteins (e.g., Mtb enoyl-ACP reductase) identifies binding modes. Scoring functions (e.g., Glide SP) prioritize derivatives with high affinity .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., using identical cell lines or inhibitor concentrations) minimizes variability .

- Statistical Validation : Multivariate analysis (e.g., ANOVA) accounts for batch effects. Replicating experiments with independent synthetic batches ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.